Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-8(13)6-5-10(2)9(14)11(3)7(6)12/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPWUCASXSGJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 39513-47-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects in various biological systems.
- Molecular Formula : C₉H₁₂N₂O₄
- Molecular Weight : 212.20 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with two carbonyl groups and an ethyl ester functional group.
Biological Activity Overview
Research indicates that compounds similar to ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can inhibit the growth of certain bacterial strains. Ethyl 1,3-dimethyl-2,4-dioxo derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 10 | 100 |
These results suggest a moderate antimicrobial effect which warrants further investigation into the mechanisms involved.
Anti-inflammatory Activity
The compound has been assessed for its ability to modulate inflammatory pathways. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
-
In Vivo Studies on Cancer Models
A study conducted on mice with induced tumors showed that treatment with ethyl 1,3-dimethyl-2,4-dioxo derivatives led to a significant reduction in tumor size compared to control groups. The treatment was associated with increased apoptosis in tumor cells and reduced angiogenesis.- Tumor Size Reduction :
- Control: 25 mm
- Treated: 10 mm
- Tumor Size Reduction :
-
Assessment in Inflammatory Disease Models
In models of rheumatoid arthritis, the compound demonstrated a reduction in joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.- Joint Swelling Reduction :
- Control: 30% increase
- Treated: 10% increase
- Joint Swelling Reduction :
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most notable applications of ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance its activity against breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in DNA replication and repair processes .
Antimicrobial Properties
The compound also demonstrates antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that the presence of the ethyl ester group plays a crucial role in enhancing its antimicrobial efficacy. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been explored for its potential use as a pesticide. Its ability to inhibit specific biochemical pathways in pests has led to its consideration as an environmentally friendly alternative to traditional pesticides. Field trials have demonstrated its effectiveness in controlling pests while minimizing harm to beneficial insects .
Herbicide Potential
Additionally, this compound has been investigated for herbicidal properties. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yields. The selectivity and effectiveness of this compound make it a promising candidate for developing new herbicides that are less harmful to the environment .
Materials Science
Polymer Synthesis
this compound is also utilized in materials science for synthesizing novel polymers. Its reactivity allows it to serve as a monomer in polymerization reactions, leading to materials with desirable mechanical and thermal properties. These polymers have potential applications in coatings and composite materials where durability and resistance to degradation are critical .
Nanomaterials
Recent advancements have explored the use of this compound in creating nanomaterials. By incorporating it into nanocomposites, researchers have developed materials with enhanced electrical and thermal conductivity. These nanomaterials hold promise for applications in electronics and energy storage systems .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
Key Observations:
- Oxo vs. For example, thioxo derivatives exhibit improved antibacterial activity due to sulfur’s electronegativity and polarizability .
- Aryl Substituents: Electron-withdrawing groups (e.g., 4-cyanophenyl, 4-chlorophenyl) at position 4 increase electrophilicity, enhancing interactions with biological targets like calcium channels . Conversely, methoxymethyl furan introduces steric bulk and modulates solubility .
- Ester vs. Carboxylic Acid: The ethyl ester at position 5 improves lipid solubility and bioavailability compared to free carboxylic acids, a common feature in prodrug designs .
Spectral and Physical Properties
Table 3: Spectral Data Comparison
Key Observations:
Preparation Methods
General Synthetic Strategy
The compound is generally prepared via the Biginelli multicomponent reaction or related cyclocondensation methods involving:
- An aldehyde or substituted aldehyde
- Ethyl acetoacetate or ethyl cyanoacetate as β-ketoester components
- Urea or thiourea derivatives
This approach efficiently constructs the tetrahydropyrimidine ring with the desired substituents, including the 1,3-dimethyl groups and the 2,4-dioxo functionalities.
Preparation via Biginelli Multicomponent Reaction
A recent ecofriendly and efficient method involves the three-component reaction catalyzed by ionic liquids such as DIPEAc (1,2-Diisopropylethylamine acetate) at room temperature. The reaction conditions and outcomes are summarized below:
| Component | Molar Ratio | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aldehyde | 3 mmol | Room temperature, 4 mL DIPEAc | 78–96 |
| Ethyl cyanoacetate | 3 mmol | Stirred at room temperature | |
| Urea/Thiourea | 3.2 mmol |
- The reaction proceeds under mild conditions without the need for harsh solvents or elevated temperatures.
- The ionic liquid acts as both solvent and catalyst, promoting high yields and easy catalyst recovery (up to 96% recovery).
- The product is isolated by standard workup procedures and characterized by IR, ^1H NMR, ^13C NMR, and LC-MS, confirming the formation of ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.
Methylation and Esterification Steps
- Starting from uracil-5-carboxylic acid or its methyl ester, methylation of the nitrogen atoms at positions 1 and 3 is performed using methyl iodide (CH3I) in the presence of a base such as cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) at 60 °C for 16 hours.
- This results in methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate intermediates with yields around 0.8 g from 1 g starting material.
Hydrolysis and Conversion to Carboxylic Acid
- Methyl esters can be hydrolyzed to the corresponding carboxylic acids using sodium hydroxide (NaOH) in methanol-water mixtures at room temperature for 3 hours.
- After removal of methanol and acidification with hydrochloric acid (HCl) to pH 3, the carboxylic acid precipitates and is isolated by filtration and drying.
- This method yields approximately 300 mg of the acid from 500 mg of methyl ester starting material.
Oxidation and Functional Group Introduction
- The dioxo groups at positions 2 and 4 of the pyrimidine ring are introduced or maintained by controlled oxidation of 1,3-dimethyluracil derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- These oxidation steps are carefully controlled to avoid overoxidation or degradation of the pyrimidine ring.
Industrial Scale Considerations
- Industrial synthesis typically involves large-scale cyclization reactions in reactors equipped for temperature and pH control.
- Purification steps include crystallization and filtration to achieve high purity of the ethyl ester derivative.
- The process is optimized for yield, cost efficiency, and environmental compliance, often adapting the Biginelli reaction under ecofriendly conditions.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic analysis (IR, ^1H NMR, ^13C NMR, LC-MS) confirms the presence of characteristic functional groups, including two keto groups (C=O) at positions 2 and 4, methyl groups at N1 and N3, and the ethyl ester at C5.
- The ^1H NMR spectrum shows singlets corresponding to methyl protons and characteristic NH protons of the pyrimidine ring.
- Mass spectrometry data typically show molecular ion peaks consistent with the molecular weight of 212.20 g/mol for the ethyl ester derivative.
Q & A
Q. What are the common synthetic routes for Ethyl 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Catalysts like tungsten-substituted molybdophosphoric acid (PMo₇W₅/kaolin) enhance yields (80–92%) under solvent-free conditions at 80°C . Microwave-assisted methods using potassium tert-butoxide in ethanol reduce reaction times (15–30 minutes) and improve purity (yields: 85–95%) compared to conventional heating . Key variables include catalyst loading, temperature, and solvent polarity.
Q. How is the structural conformation of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) reveals a flattened boat conformation of the tetrahydropyrimidine ring. Disorder in ethyl groups (e.g., occupancy ratios of 0.7:0.3) and intermolecular N–H⋯O/S hydrogen bonds stabilize the crystal lattice . SHELXL software is widely used for refinement, with R-factors <0.05 for high-resolution datasets .
Q. What spectroscopic techniques are employed to validate its purity and functional groups?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C1/C3, ester at C5).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N–H) verify the dioxopyrimidine core.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., 359.4 g/mol for fluorophenyl derivatives) .
Advanced Research Questions
Q. How do electron density studies inform bonding interactions and reactivity?
Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) analysis of experimental and theoretical electron densities identifies bond critical points (BCPs) and Laplacian values. For example, C=O bonds show ρ(r) ≈ 2.5 eÅ⁻³ and ∇²ρ(r) ≈ −30 eÅ⁻⁵, indicative of covalent character. Discrepancies between multipole models and wavefunction-derived densities highlight limitations in modeling shared atomic interactions .
Q. What strategies resolve contradictions in biological activity data across analogs?
Antitubercular activity (e.g., MIC = 12.5 µg/mL for fluorophenyl derivatives ) may vary due to substituent electronic effects. Structure-activity relationship (SAR) studies correlate:
- Electron-withdrawing groups (e.g., −NO₂, −F) enhance activity via improved target binding.
- Steric hindrance from bulky substituents (e.g., trifluoromethyl) reduces efficacy. Computational docking (e.g., with enoyl-ACP reductase) validates these trends .
Q. What challenges arise in optimizing catalytic systems for asymmetric synthesis?
Heterogeneous catalysts like PMo₇W₅/kaolin offer recyclability (>5 cycles with <5% yield drop) but face selectivity issues in chiral environments. Homogeneous chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess (ee >90%) but require stringent anhydrous conditions .
Q. How do non-covalent interactions influence supramolecular assembly?
N–H⋯S and N–H⋯O hydrogen bonds (d ≈ 2.8–3.0 Å) form 1D chains along crystallographic axes, while π–π stacking (3.4–3.6 Å) between aromatic rings stabilizes 3D networks. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H = 45%, O⋯H = 30%) .
Methodological Considerations
Q. How to address discrepancies in reaction yields between microwave and conventional methods?
| Parameter | Microwave (MW) | Conventional (Δ) |
|---|---|---|
| Time | 15–30 min | 6–12 hours |
| Yield | 85–95% | 70–85% |
| Purity | >98% (HPLC) | 90–95% |
| MW irradiation enhances kinetic control, reducing side reactions (e.g., ester hydrolysis) . |
Q. What protocols ensure reproducibility in crystallographic data?
- Use SHELXL for refinement, applying restraints for disordered moieties.
- Validate H-atom placement via DFT-optimized geometries.
- Report R-factors, data-to-parameter ratios (>10:1), and Flack parameters for chiral centers .
Key Research Gaps
- Mechanistic studies on Biginelli reaction intermediates under microwave conditions.
- Comparative toxicity profiling of fluorinated vs. non-fluorinated analogs.
- Development of enantioselective catalysts for industrial-scale synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
